molecular formula C14H13FN2O B2839969 (E)-3-(1-ethylpyrazol-4-yl)-1-(4-fluorophenyl)prop-2-en-1-one CAS No. 1005563-93-8

(E)-3-(1-ethylpyrazol-4-yl)-1-(4-fluorophenyl)prop-2-en-1-one

Cat. No.: B2839969
CAS No.: 1005563-93-8
M. Wt: 244.269
InChI Key: BNOJSDHCTRKUHQ-FPYGCLRLSA-N
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Description

(E)-3-(1-ethylpyrazol-4-yl)-1-(4-fluorophenyl)prop-2-en-1-one is an organic compound that belongs to the class of chalcones Chalcones are aromatic ketones with two phenyl rings that are known for their diverse biological activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-3-(1-ethylpyrazol-4-yl)-1-(4-fluorophenyl)prop-2-en-1-one typically involves the Claisen-Schmidt condensation reaction. This reaction is carried out between 1-ethyl-4-pyrazolecarboxaldehyde and 4-fluoroacetophenone in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is usually conducted in an ethanol or methanol solvent under reflux conditions to yield the desired chalcone.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent choice, and reaction time, would be crucial to maximize yield and purity. Continuous flow reactors and other advanced techniques might be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(E)-3-(1-ethylpyrazol-4-yl)-1-(4-fluorophenyl)prop-2-en-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding epoxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the chalcone to its corresponding alcohol or alkane.

    Substitution: The fluorine atom on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used in substitution reactions, often in the presence of a catalyst or under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield epoxides, while reduction could produce alcohols or alkanes.

Scientific Research Applications

    Chemistry: As a chalcone derivative, it can be used as a building block for synthesizing more complex molecules.

    Biology: Chalcones are known for their biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. This compound might exhibit similar activities.

    Medicine: Potential therapeutic applications could be explored, particularly in drug development for treating various diseases.

    Industry: The compound could be used in the development of new materials or as an intermediate in chemical manufacturing processes.

Mechanism of Action

The mechanism of action of (E)-3-(1-ethylpyrazol-4-yl)-1-(4-fluorophenyl)prop-2-en-1-one would depend on its specific biological activity. Generally, chalcones exert their effects by interacting with various molecular targets, such as enzymes, receptors, and signaling pathways. For example, they might inhibit enzymes involved in inflammation or cancer cell proliferation.

Comparison with Similar Compounds

Similar Compounds

    (E)-1-(4-fluorophenyl)-3-(4-hydroxyphenyl)prop-2-en-1-one: Another chalcone derivative with a hydroxyl group instead of a pyrazole ring.

    (E)-1-(4-fluorophenyl)-3-phenylprop-2-en-1-one: A simpler chalcone without the pyrazole ring and ethyl group.

Uniqueness

(E)-3-(1-ethylpyrazol-4-yl)-1-(4-fluorophenyl)prop-2-en-1-one is unique due to the presence of the ethyl-substituted pyrazole ring and the fluorophenyl group. These structural features might confer distinct biological activities and chemical reactivity compared to other chalcones.

Properties

IUPAC Name

(E)-3-(1-ethylpyrazol-4-yl)-1-(4-fluorophenyl)prop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13FN2O/c1-2-17-10-11(9-16-17)3-8-14(18)12-4-6-13(15)7-5-12/h3-10H,2H2,1H3/b8-3+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BNOJSDHCTRKUHQ-FPYGCLRLSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=C(C=N1)C=CC(=O)C2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCN1C=C(C=N1)/C=C/C(=O)C2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13FN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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